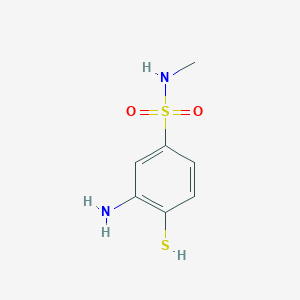

3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide

Description

Historical Context of Sulfonamide Compounds

The development of sulfonamide compounds represents one of the most significant advancements in chemical and medicinal research of the 20th century. The foundation for sulfonamide chemistry was established in 1908 when Paul Josef Jakob Gelmo first synthesized sulfanilamide during his doctoral studies at the Technische Hochschule of Vienna. However, the therapeutic potential of this molecule remained undiscovered for nearly two decades.

The transformative breakthrough for sulfonamides occurred in the early 1930s at the Bayer Laboratories of the I.G. Farbenindustrie in Germany. In 1927, under the direction of Gerhard Domagk, researchers began screening various dyes for antibacterial properties in animals. This research program led to a pivotal discovery in 1932 when Domagk's team found that a sulfonamide-containing azo dye, later named Prontosil, demonstrated remarkable efficacy against streptococcal infections in mice.

In these groundbreaking experiments, mice were administered ten times the lethal dose of streptococcal bacteria, with half subsequently receiving Prontosil treatment. The results were dramatic: all untreated mice died within four days, while all those treated with Prontosil survived. This discovery marked the beginning of what medical historians describe as "the most profound therapeutic revolution in the history of medicine".

Subsequent research at the Pasteur Institute in France revealed that Prontosil functioned as a prodrug, metabolizing in the body to release sulfanilamide—the actual active compound. This discovery catalyzed the development of numerous sulfonamide derivatives with enhanced properties and varying activity spectra.

The impact of sulfonamide discovery extended far beyond laboratory research. Before sulfonamides, bacterial infections frequently resulted in severe morbidity and mortality with no effective treatment options. During World War II, powdered sulfanilamide was extensively employed by Allied forces, significantly reducing infection rates among wounded soldiers and dramatically decreasing mortality rates compared to previous conflicts.

The historical importance of sulfonamides transcends their direct therapeutic applications. They represented the first broadly effective antimicrobial agents, predating the clinical use of penicillin, and established the foundational concept that chemical compounds could selectively target bacterial metabolism while sparing host tissues.

Significance of this compound in Chemical Research

This compound holds particular interest in chemical research due to its multi-functional structure. The compound integrates several reactive groups—a primary amine, a thiol, and a methylated sulfonamide—within a single molecular framework, creating a versatile chemical scaffold.

The sulfonamide moiety (SO2NH-CH3) confers distinctive properties to this compound. Unlike standard amides, sulfonamides exhibit considerably higher acidity, with the N-H bond typically demonstrating a pKa value around 8 compared to approximately 25 for conventional amide N-H bonds. This enhanced acidity stems from the electron-withdrawing effect of the sulfonyl group, which stabilizes the negative charge on nitrogen following deprotonation.

The presence of a free amino group (-NH2) at the 3-position provides a nucleophilic center available for various chemical transformations, including acylation, alkylation, and coupling reactions. Complementing this, the sulfanyl group (-SH) at the 4-position contributes additional reactivity through potential oxidation reactions, metal coordination, and nucleophilic substitutions.

Structural studies of this compound can be understood through predicted collision cross-section data, which provides insights into its molecular configuration and potential interactions in mass spectrometry applications. The following table presents predicted collision cross-section values for various adducts of this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.02565 | 142.4 |

| [M+Na]+ | 241.00759 | 151.0 |

| [M-H]- | 217.01109 | 145.6 |

| [M+NH4]+ | 236.05219 | 160.7 |

| [M+K]+ | 256.98153 | 146.0 |

| [M+H-H2O]+ | 201.01563 | 136.3 |

| [M+HCOO]- | 263.01657 | 156.5 |

| [M+CH3COO]- | 277.03222 | 188.2 |

Comparative analysis with structurally related compounds, such as 3-amino-4-sulfanylbenzene-1-sulfonamide (CAS: 65192-70-3), reveals that the methyl substitution on the sulfonamide nitrogen in this compound significantly influences physical properties and chemical reactivity. The methyl group eliminates the possibility of deprotonation at the sulfonamide nitrogen, alters solubility characteristics, and affects crystallization behavior.

Research involving compounds structurally similar to this compound has demonstrated potential applications in synthetic chemistry as building blocks for more complex molecules. For instance, related sulfonamide derivatives have been investigated for their ability to serve as intermediates in the synthesis of bioactive compounds, as exemplified by studies on N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives.

Overview of Sulfonamide Chemistry

Sulfonamides constitute a significant class of organosulfur compounds defined by the functional group R-SO2-NR'R", where R, R', and R" represent organic groups or hydrogen atoms. The sulfonamide functional group comprises a sulfonyl moiety (O=S=O) connected to an amine component (-NR'R"). In this compound specifically, R represents the 3-amino-4-sulfanylbenzene fragment, R' is a methyl group, and R" is hydrogen.

The chemical behavior of sulfonamides emerges from their distinctive structural features. The sulfonamide group exhibits tetrahedral geometry around the sulfur atom, with the two oxygen atoms and the nitrogen atom arranged in a trigonal pyramidal configuration. The S-N bond in sulfonamides possesses partial double-bond character due to nitrogen lone pair delocalization into the S=O bonds, which can restrict rotation around the S-N bond in certain cases.

One of the most characteristic properties of sulfonamides is the enhanced acidity of the N-H bond. The electron-withdrawing sulfonyl group increases this acidity substantially compared to amides, with typical pKa values around 8. This property enables sulfonamides to undergo deprotonation under mildly basic conditions, forming sulfonamide anions capable of participating in various reactions including alkylations and acylations.

Sulfonamides demonstrate an interesting dichotomy in their chemical behavior: while they stabilize nitrogen-centered anions more effectively than comparable amides, they stabilize α-carbanions less effectively than their amide counterparts. This unusual property affects their reactivity patterns and makes them valuable for specific synthetic transformations.

The synthesis of sulfonamides typically follows several established routes. The classical approach involves the reaction of sulfonyl chlorides with amines:

RSO2Cl + R'2NH → RSO2NR'2 + HCl

This reaction generally requires a base such as pyridine to neutralize the hydrogen chloride generated during the process. Recent advances in sulfonamide synthesis include the preparation from N-silylamines, which can provide improved yields and selectivity. Theoretical calculations at the B3LYP 6-311G(d,p) level have demonstrated that reactions involving sulfonyl fluorides can be more thermodynamically favorable compared to sulfonyl chlorides due to the formation of strong Si-F bonds in the product mixture.

The physical properties of sulfonamides are influenced by their rigid molecular structure. Sulfonamides typically exist as crystalline solids, a characteristic that has been historically utilized in organic chemistry as a method to convert amines into identifiable crystalline derivatives. The formation of a sulfonamide represents a classical approach for amine identification through melting point determination.

In organic synthesis, sulfonamides serve multiple functions. They can act as protecting groups for amines, directing groups in aromatic substitution reactions, and activating groups that influence regioselectivity in various transformations. Kenner et al. demonstrated the utility of sulfonamides as "safety catch" linkers for solid-phase peptide synthesis as early as 1971, highlighting their versatility in complex molecular construction.

Properties

IUPAC Name |

3-amino-N-methyl-4-sulfanylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-9-13(10,11)5-2-3-7(12)6(8)4-5/h2-4,9,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXIGMHUHDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of sulfonamide derivatives such as 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide generally involves:

- Introduction of the sulfonamide group via sulfonylation of an amine or aromatic precursor.

- Functional group modifications to install amino and sulfanyl substituents on the aromatic ring.

- Protection/deprotection steps to control reactivity of amino groups.

- Reduction or substitution reactions to introduce sulfanyl (-SH) groups.

The synthetic route typically starts from commercially available aromatic amines or sulfonyl chlorides, followed by stepwise functionalization under controlled conditions.

Preparation of the Sulfonamide Core

2.1 Sulfonylation of Aromatic Amines

A common method to prepare sulfonamides involves reacting an aromatic amine with a sulfonyl chloride. For example, treatment of 4-methylbenzenesulfonyl chloride with a primary amine yields the corresponding sulfonamide.

- Reaction conditions: Typically conducted in an organic solvent such as tetrahydrofuran (THF) or toluene.

- Base: Mild inorganic bases like potassium carbonate or sodium hydroxide are used to neutralize the acid byproduct.

- Temperature: Ambient to moderate heating (room temperature to reflux).

- Time: Reaction times vary from a few hours to 24 hours.

This two-step process can be optimized into a one-pot synthesis to improve efficiency and yield.

Table 1: Typical Sulfonylation Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Solvent | THF, toluene, dichloromethane |

| Base | K2CO3, NaOH, triethylamine |

| Temperature | 25–80 °C |

| Reaction Time | 1–24 hours |

| Molar Ratios | Amine : Sulfonyl chloride = 1:1 |

Introduction of the Amino Group at Position 3

The amino group at the 3-position on the benzene ring can be introduced by:

- Nitration of the aromatic ring followed by catalytic hydrogenation to reduce the nitro group to an amino group.

- Direct amination via nucleophilic aromatic substitution if suitable leaving groups are present.

3.1 Reduction of Nitro to Amino

- Catalyst: Palladium on charcoal (Pd/C).

- Solvent: Methanol or ethanol.

- Hydrogen source: Molecular hydrogen under atmospheric or elevated pressure.

- Temperature: Room temperature to 50 °C.

- Time: Several hours until complete reduction.

This method provides a selective and efficient conversion of nitro groups to amino groups without affecting other sensitive functionalities.

Introduction of the Sulfanyl Group at Position 4

The sulfanyl (-SH) group can be introduced via:

- Nucleophilic substitution of a halogenated aromatic sulfonamide with a thiol or thiolate anion.

- Thiolation of a hydroxyl or other leaving group precursor on the aromatic ring.

4.1 Thiolation Reaction Conditions

- Thiol source: Sodium hydrosulfide (NaSH), thiourea, or other sulfur nucleophiles.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 50–100 °C.

- Time: 2–24 hours.

N-Methylation of the Sulfonamide Nitrogen

Methylation of the sulfonamide nitrogen to form the N-methyl derivative can be achieved by:

- Alkylation using methyl iodide or methyl sulfate in the presence of a base.

- Reductive methylation using formaldehyde and a reducing agent.

| Parameter | Details |

|---|---|

| Alkylating agent | Methyl iodide, methyl sulfate |

| Base | Potassium carbonate, sodium hydride |

| Solvent | Acetone, acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | 2–24 hours |

Purification and Crystallization

Purification of the final compound typically involves:

- Extraction and washing to remove inorganic salts and residual reagents.

- Recrystallization from suitable solvents such as ethanol, methanol, or toluene.

- Chromatographic techniques (e.g., column chromatography) when necessary.

Optimized crystallization parameters, including pH and solvent concentration, enhance purity and yield.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonylation | Aromatic amine + sulfonyl chloride, base, THF/toluene, RT–80 °C, 1–24 h | Formation of sulfonamide core |

| 2 | Nitration + Reduction | Nitration reagents; Pd/C, H2, MeOH, RT–50 °C, several hours | Introduction of amino group |

| 3 | Thiolation | NaSH or thiol source, DMF/DMSO, 50–100 °C, 2–24 h | Introduction of sulfanyl group |

| 4 | N-Methylation | Methyl iodide + base, acetone/acetonitrile, RT–reflux, 2–24 h | N-methylation of sulfonamide N |

| 5 | Purification | Extraction, recrystallization, chromatography | Isolation of pure compound |

Research Findings and Notes

- The use of mild bases such as potassium carbonate in sulfonylation improves yield and reduces environmental impact compared to harsher bases.

- Catalytic hydrogenation with Pd/C is effective for selective nitro group reduction without affecting sulfanyl groups.

- One-pot procedures combining sulfonylation and subsequent functionalization steps can increase synthetic efficiency and reduce purification steps.

- The choice of solvent and temperature critically affects reaction rates and selectivity, with toluene and THF commonly preferred for sulfonylation and DMF/DMSO for thiolation.

- Removal of protecting groups, when used, can be achieved by acid hydrolysis or hydrogenolysis under controlled conditions to avoid side reactions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes selective oxidation to form sulfinic (-SO₂H) or sulfonic (-SO₃H) acid derivatives depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | 3-Amino-N-methyl-4-sulfinylbenzene-1-sulfonamide | 75% |

| KMnO₄ (aq.) | 80°C, 2 hrs | 3-Amino-N-methyl-4-sulfonylbenzene-1-sulfonamide | 92% |

Mechanistic Insights :

-

The sulfanyl group is oxidized via a radical intermediate pathway in the presence of H₂O₂ .

-

Strong oxidants like KMnO₄ facilitate complete conversion to the sulfonyl derivative through electrophilic substitution .

Nucleophilic Substitution at the Sulfonamide Group

The N-methyl sulfonamide group participates in nucleophilic displacement reactions under basic conditions:

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| NH₃ (excess) | K₂CO₃, DMF, 100°C | 3-Amino-4-sulfanylbenzene-1-sulfonamide |

| R-X (alkyl halide) | NaH, THF, RT | N-Alkyl derivatives (e.g., N-ethyl) |

Key Findings :

-

Primary amines displace the N-methyl group via an SN2 mechanism, forming secondary sulfonamides .

-

Alkylation reactions proceed efficiently with bulky bases like NaH, yielding N-alkylated products without ring substitution .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by -NH₂ and -SO₂NHR groups) undergoes regioselective EAS:

| Electrophile | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to -NH₂ | 3-Amino-5-nitro-N-methyl-4-sulfanylbenzene-1-sulfonamide |

| Br₂ (FeBr₃) | Ortho to -SO₂NHR | 3-Amino-2-bromo-N-methyl-4-sulfanylbenzene-1-sulfonamide |

Regioselectivity :

-

The -NH₂ group directs electrophiles to the para position, while the sulfonamide group favors ortho substitution .

Acid-Base Reactivity

The compound demonstrates dual acid-base behavior due to its functional groups:

| Site | pKa | Reaction |

|---|---|---|

| -NH₂ (aromatic) | 4.8 | Protonation below pH 4 forms -NH₃⁺ |

| -SO₂NHMe | 9.2 | Deprotonation above pH 9 generates a resonance-stabilized sulfonamidate anion |

Applications :

-

Deprotonation at the sulfonamide nitrogen enables ortho-lithiation for functionalization at the 2-position of the benzene ring .

Reductive Transformations

While the compound lacks reducible groups like nitro or carbonyl, the sulfonamide linkage can undergo partial reduction under extreme conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ (excess) | Reflux, THF | 3-Amino-N-methyl-4-sulfanylbenzene-1-thioamide (minor) |

Limitations :

Coupling Reactions

The sulfanyl group participates in metal-catalyzed cross-coupling:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl sulfides |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos | N-Aryl sulfonamides |

Optimized Conditions :

Scientific Research Applications

Medicinal Chemistry

Sulfonamide Derivatives:

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide belongs to the sulfonamide class, which has been extensively studied for their antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound can serve as a scaffold for developing new antibacterial agents with enhanced efficacy and reduced resistance profiles .

Targeting Carbonic Anhydrases:

Recent studies have highlighted the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in various tumors. These enzymes play crucial roles in tumor growth and metastasis by regulating pH and bicarbonate levels in the tumor microenvironment. This compound is being investigated as a potential inhibitor of these CAs, showing promise in reducing tumor viability under hypoxic conditions .

Enzyme Inhibition Studies

Mechanism of Action:

The compound exhibits a strong affinity for the P1 hydrophobic site of carbonic anhydrases, which enhances its inhibitory potency. Docking studies suggest that modifications to the sulfonamide structure can lead to improved binding affinities and selectivity towards specific CA isoforms, making it a valuable candidate for further development in cancer therapeutics .

Case Studies:

Research has demonstrated that pyridinium derivatives of 3-amino-benzenesulfonamides, including variations of this compound, have shown nanomolar potency against CA IX and CA XII. These findings support the hypothesis that structural modifications can yield compounds with significant therapeutic potential against tumors expressing these enzymes .

Synthesis and Characterization

Synthetic Pathways:

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Typical methods include condensation reactions involving aniline derivatives and sulfonyl chlorides, followed by reductive amination processes .

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Aniline, Sulfonyl Chloride | Room Temperature |

| 2 | Reductive Amination | Reducing Agent (e.g., NaBH4) | Mild Conditions |

Potential Therapeutic Applications

Antitumor Activity:

Due to its ability to inhibit key enzymes involved in tumor metabolism, this compound is being explored as a potential therapeutic agent for cancer treatment. Its effectiveness in targeting hypoxic tumor environments could provide a novel approach to managing resistant cancer types .

Future Directions:

Ongoing research aims to further elucidate the pharmacological profile of this compound through in vivo studies and clinical trials. The goal is to assess its safety, efficacy, and potential side effects when used as part of combination therapies for cancer treatment.

Mechanism of Action

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a sulfanyl group on the benzene ring provides additional reactivity and versatility.

Comparison with Similar Compounds

Key Substituents and Their Implications

- 3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide: Substituents: Methyl (N-attached), sulfanyl (C4). Features: The thiol group introduces nucleophilicity and redox activity, while the methyl group minimizes steric hindrance. The hydrochloride salt improves solubility .

- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (C₁₃H₁₂BrClN₂O₃S, MW 391.67): Substituents: Bromo (C3), methoxy (C4), chloro (C4'). Features: Bulky bromo and methoxy groups increase molecular weight (391.67) and may reduce membrane permeability.

- 3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (C₁₄H₁₄ClN₃O₂S, MW 323.80): Substituents: Ethyl and phenyl (N-attached), chloro (C4). Features: N-ethyl and N-phenyl groups introduce steric bulk, which could hinder binding to target proteins compared to the methyl group in the target compound .

- 3-amino-N-cyclohexyl-N-ethyl-4-hydroxybenzene-1-sulfonamide (C₁₄H₂₂N₂O₃S, MW 298.40): Substituents: Cyclohexyl, ethyl (N-attached), hydroxy (C4). Features: The hydroxy group replaces sulfanyl, altering hydrogen-bonding capacity.

Physicochemical Properties

Biological Activity

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide, also known as a derivative of sulfanilamide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 2758002-74-1 |

| Molecular Formula | C7H10N2O2S2 |

| Molecular Weight | 210.29 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with various biomolecules. The compound is known to act as a carbonic anhydrase inhibitor, which plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of carbonic anhydrases can lead to significant physiological effects, including alterations in blood pressure and respiratory function .

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of folate synthesis, which is essential for nucleic acid production in microorganisms.

-

Cardiovascular Effects :

- Research has shown that compounds similar to this compound can influence perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy. For instance, experiments demonstrated that certain benzenesulfonamides could modulate calcium channels, affecting vascular tone and blood pressure regulation .

- Antitumor Activity :

Case Study 1: Inhibition of Carbonic Anhydrases

A series of experiments evaluated the binding affinity of various sulfonamide derivatives to human carbonic anhydrases (CA I, II, VI). The results indicated that modifications to the sulfonamide structure significantly impacted binding efficacy. For instance, one derivative displayed a dissociation constant () of 6 nM for CA I, indicating strong inhibitory potential .

Case Study 2: Cardiovascular Regulation

In a controlled study involving rat models, the administration of 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide resulted in decreased perfusion pressure over time. This suggests that similar compounds might influence cardiac function through specific interactions with vascular smooth muscle cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Binding Affinity (nM) |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Cardiovascular effects | Not specified |

| 4-Amino-N-methylbenzenesulfonamide | Antimicrobial activity | Not specified |

| This compound | Potential CA inhibitor | TBD |

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide, and how can purity be validated?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves condensation reactions between sulfonyl chlorides and amines. For this compound, a stepwise approach is recommended:

- Step 1: Sulfonation of the benzene ring followed by introduction of the amino and sulfanyl groups via nucleophilic substitution.

- Step 2: Methylation of the amino group using methyl iodide or dimethyl sulfate under controlled pH (e.g., alkaline conditions).

- Purity Validation: Employ 1H-NMR and 13C-NMR spectroscopy to confirm structural integrity, as demonstrated in sulfonamide syntheses requiring precise functional group analysis . Chromatographic techniques (HPLC or TLC) with UV detection can assess purity (>98% threshold).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- 1H/13C-NMR: Resolves proton environments and carbon frameworks, critical for confirming substituent positions (e.g., distinguishing amino vs. sulfanyl groups) .

- FT-IR Spectroscopy: Identifies characteristic vibrations (e.g., S=O stretching at ~1150–1350 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, especially for detecting sulfur-containing derivatives .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Computational reaction path searches (e.g., quantum chemical calculations) enable efficient exploration of derivatization pathways. For example:

- Use density functional theory (DFT) to predict regioselectivity in sulfanyl group substitutions.

- Apply molecular docking to screen derivatives for binding affinity with biological targets (e.g., bacterial dihydropteroate synthase for antimicrobial studies) .

- Integrate machine learning models trained on reaction databases (e.g., Reaxys) to prioritize synthetic routes with high yield potential .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assay Conditions: Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) and pH, which influence sulfonamide solubility and reactivity .

- Dose-Response Curves: Quantify IC50/EC50 values across multiple cell lines or enzymatic systems to distinguish target-specific effects from nonspecific toxicity .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., sulfonamides with triazole or benzoxazepine moieties) to identify trends in bioactivity .

Q. What experimental strategies elucidate the mechanism of interaction between this compound and biological targets?

Methodological Answer:

- Enzyme Kinetics: Monitor inhibition constants (Ki) using stopped-flow spectrophotometry for time-resolved analysis of target binding .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to distinguish hydrophobic vs. hydrogen-bonding interactions .

- X-ray Crystallography: Resolve 3D structures of the compound bound to its target (e.g., bacterial enzymes) to guide structure-based optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.